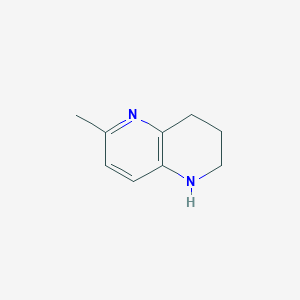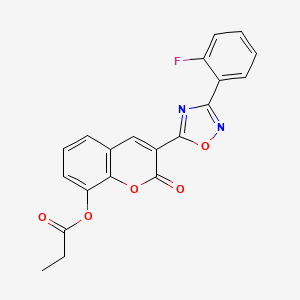
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate, also known as FX1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Polymorphism and Potential Anticancer Activity
- A study investigated similar compounds, focusing on their polymorphism and potential anticancer activity. The research highlighted the significance of intermolecular interactions and polymorphic structures, which are critical in understanding the behavior of such compounds in biological systems (Shishkina et al., 2019).
Antimicrobial Activity
- Another research focused on derivatives of similar compounds, particularly their antimicrobial activity. These compounds were found to have significant in vitro growth inhibition against various bacterial strains, demonstrating their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis Techniques
- Various studies have explored the synthesis of similar compounds. These studies provide insights into the chemical processes and methodologies for creating derivatives of the compound, which is crucial for exploring its potential applications in different fields (Rao et al., 2014).
Antibacterial and Antifungal Properties
- Research has also been conducted on the antibacterial and antifungal properties of derivatives of this compound. This highlights the compound's potential in developing new pharmaceuticals for treating bacterial and fungal infections (Mahesh et al., 2022).
Antioxidant Properties
- A study explored the antioxidant properties of similar compounds, revealing their potential in combating oxidative stress and related diseases (Kumar K. et al., 2018).
Fluorescence and Sensing Applications
- The fluorescence properties and potential as novel fluorophores of related compounds have been investigated, indicating their use in sensing and imaging applications (Rajesha et al., 2013).
Eigenschaften
IUPAC Name |
[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O5/c1-2-16(24)26-15-9-5-6-11-10-13(20(25)27-17(11)15)19-22-18(23-28-19)12-7-3-4-8-14(12)21/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEHATUANQWXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



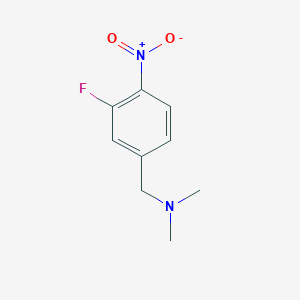
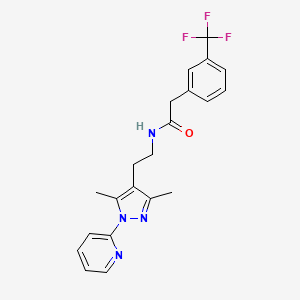
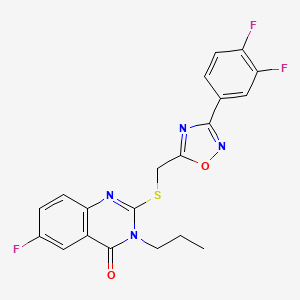
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)
![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)
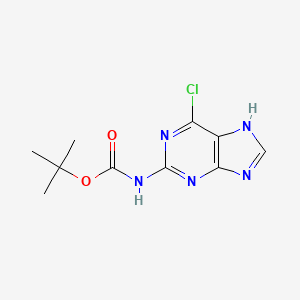
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
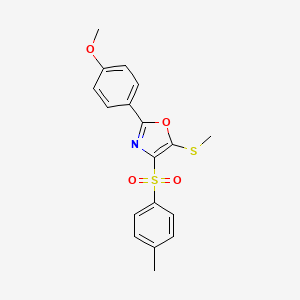
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
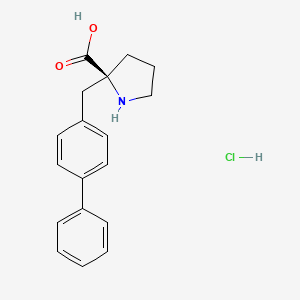
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
